molecular formula C8H10F2N2O2 B1411746 Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1998216-36-6

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1411746
M. Wt: 204.17 g/mol
InChI Key: POQNVDGRDZJBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H10F2N2O2 . It is a unique chemical that has been used in various research studies .


Physical And Chemical Properties Analysis

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is a solid compound . It has a molecular weight of 204.17 g/mol . The compound has a SMILES string of CCOC(C1=NN(C(C(F)F)=C1)C)=O and an InChI of 1S/C8H10F2N2O2/c1-3-14-8(13)5-4-6(7(9)10)12(2)11-5/h4,7H,3H2,1-2H3 .

Scientific Research Applications

Chemical Synthesis and Compound Formation

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is used in various chemical synthesis processes. For instance, it is involved in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, a significant process in the field of organic chemistry. The compound undergoes cyclocondensation with 1,3-dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are then converted to their 1-unsubstituted analogs (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Structural and Spectral Investigations

The compound has been extensively studied for its structural and spectral characteristics. Research combining experimental and theoretical studies has been conducted on biologically important pyrazole-4-carboxylic acid derivatives, including this compound. Techniques like NMR, FT-IR spectroscopy, and X-ray diffraction have been utilized to analyze its structure (Viveka et al., 2016).

Synthesis of Fluoromethyl Analogues

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is a key precursor in the synthesis of fluoromethyl analogues of herbicides. This includes the creation of new fluoromethyl analogues like ethyl 1-fluoromethyl-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)pyrazole-4-carboxylate, a variant of the herbicide pyrazosulfuron-ethyl (Morimoto, Makino, Yamamoto, & Sakata, 1990).

Development of Corrosion Inhibitors

This compound has been utilized in the development of corrosion inhibitors. For instance, derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have shown promising results as corrosion inhibitors for mild steel, useful in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis of Coordination Polymers

The compound is also significant in synthesizing coordination polymers. Research has been conducted on the synthesis of d10 metal coordination polymers using derivatives of this compound as bridging ligands. These studies are crucial for understanding the structural diversity and potential applications of these polymers (Cheng et al., 2017).

properties

IUPAC Name

ethyl 1-(difluoromethyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)12(11-6)8(9)10/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQNVDGRDZJBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 6
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.